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Compound of Interest

Compound Name: MK-6913

Cat. No.: B1459769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MK-6913 is a highly substituted tetrahydrofluorene derivative identified as a potent and

selective agonist for the Estrogen Receptor β (ERβ). Developed by Merck, it was investigated

for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women. However, its

clinical development was discontinued during Phase II trials due to a lack of efficacy. This guide

provides a comprehensive overview of the chemical structure of MK-6913, its synthesis, and its

intended mechanism of action based on publicly available scientific literature and clinical trial

information.

Chemical Structure and Properties
MK-6913 is a complex heterocyclic molecule with a tetrahydrofluorene core. Its chemical

identity is defined by its IUPAC name, SMILES string, and other identifiers which are

summarized in the table below.
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Identifier Value Reference

IUPAC Name

(8R,10aS)-6-

(Trifluoromethyl)-8,9,10,11-

tetrahydro-8,10a-

methanocyclohepta[1]

[2]indeno[4,5-d][1][2][3]triazol-

7(3H)-one

SMILES String

O=C1C=C2C3=CC=C(N(C(C)

(C)C)N=N4)C4=C3C[C@]2(C

COC5=CC=CC=C5)CC1

[1]

Chemical Formula C₂₅H₂₇N₃O [1]

CAS Number 1398510-92-3 [1]

Quantitative Data
Despite being described as a "potent and selective" ERβ agonist, specific quantitative data on

the binding affinity (e.g., Kᵢ or IC₅₀ values for ERα and ERβ) and in vitro/in vivo potency of MK-
6913 are not readily available in the public domain. The discontinuation of its clinical

development likely precluded the publication of detailed pharmacological data.
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Parameter Value Remarks

ERβ Binding Affinity Not publicly available.

Described as a potent and

selective agonist, suggesting

high affinity for ERβ and

significantly lower affinity for

ERα.

ERα Binding Affinity Not publicly available.

In Vitro Potency (EC₅₀) Not publicly available.

In Vivo Efficacy

Failed to meet primary efficacy

endpoints in a Phase II clinical

trial for the treatment of hot

flashes.

The clinical trial

(NCT01015677) was

terminated due to lack of

efficacy, indicating insufficient

in vivo effect at the doses

studied for the intended

indication.

Experimental Protocols: Chemical Synthesis
The enantioselective synthesis of MK-6913 has been described in detail in the scientific

literature, specifically in Organic Process Research & Development. The synthesis is a multi-

step process designed for large-scale production. A summarized workflow is provided below.
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Simplified Synthesis Workflow of MK-6913

Starting Materials

Chiral Auxiliary-Mediated Dialkylation

Key stereocenter introduction

Construction of Tetrahydrofluorene Core

Core structure formation

Introduction of Trifluoromethyl Group

Formation of Triazole Ring

Final Product: MK-6913

Final modification

Click to download full resolution via product page

A simplified workflow for the synthesis of MK-6913.

Key Experimental Steps:

The synthesis of MK-6913 is a complex, multi-step process. The following is a high-level

summary of the key transformations described in the literature. For complete experimental

details, including reagent quantities, reaction conditions, and purification methods, it is
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essential to consult the primary publication: Maddess, M. L., et al. (2014). Enantioselective

Synthesis of a Highly Substituted Tetrahydrofluorene Derivative as a Potent and Selective

Estrogen Receptor Beta Agonist. Organic Process Research & Development, 18(4), 528–538.

Asymmetric Dialkylation: A key step in the synthesis involves a chiral auxiliary-mediated

dialkylation to establish the critical all-carbon quaternary stereocenter with high enantiomeric

excess.

Ring Formation: The tetrahydrofluorene core structure is constructed through a series of

cyclization reactions.

Functional Group Interconversion: Subsequent steps involve the introduction and

modification of functional groups, including the incorporation of the trifluoromethyl group and

the formation of the triazole ring system.

Signaling Pathway
As a selective ERβ agonist, MK-6913 is designed to mimic the effects of endogenous

estrogens by binding to and activating the Estrogen Receptor β. The development of MK-6913
was discontinued before its specific signaling cascade was fully elucidated and published. The

diagram below illustrates a generalized signaling pathway for ERβ agonists.

Generalized ERβ Signaling Pathway
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A generalized signaling pathway for an ERβ agonist like MK-6913.
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Description of the Pathway:

Binding: MK-6913, as an ERβ agonist, binds to the ligand-binding domain of the Estrogen

Receptor β, which is typically located in the cytoplasm in an inactive state, complexed with

heat shock proteins (HSPs).

Conformational Change and Dimerization: Upon ligand binding, ERβ undergoes a

conformational change, leading to its dissociation from the HSPs and the formation of a

homodimer (or heterodimer with ERα).

Nuclear Translocation: The activated ERβ dimer translocates into the nucleus.

DNA Binding and Transcription Initiation: In the nucleus, the dimer binds to specific DNA

sequences known as Estrogen Response Elements (EREs) in the promoter regions of target

genes. This binding event, along with the recruitment of coactivator proteins, initiates the

transcription of those genes.

Cellular Response: The newly synthesized proteins bring about the physiological response

associated with ERβ activation.

Clinical Development and Discontinuation
MK-6913 was advanced into clinical trials for the treatment of moderate-to-very-severe

vasomotor symptoms (hot flashes) in postmenopausal women. A Phase II study

(NCT01015677) was initiated to assess its safety, tolerability, and efficacy. However, in 2010,

Merck and its partner Karo Bio announced the discontinuation of the development of MK-6913
for this indication. The decision was based on an interim analysis of the Phase II data which

showed that the compound did not meet the pre-defined efficacy criteria. No significant safety

concerns were publicly reported.

Conclusion
MK-6913 is a well-characterized chemical entity with a sophisticated, stereospecific synthesis.

It was designed as a selective ERβ agonist with the therapeutic goal of treating menopausal

symptoms. Despite a strong preclinical rationale, MK-6913 failed to demonstrate sufficient

efficacy in clinical trials, leading to the cessation of its development. This technical guide

summarizes the available chemical and clinical information on MK-6913, highlighting the
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challenges in translating preclinical potency into clinical effectiveness. The information

presented serves as a valuable case study for researchers and professionals in the field of

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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